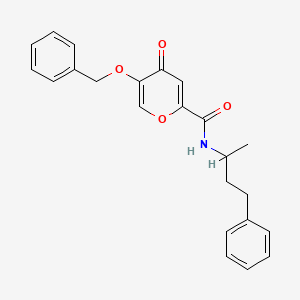![molecular formula C24H18N4O2 B2430954 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-71-9](/img/structure/B2430954.png)
8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinoline derivatives . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known for their significant and wide-spectrum biological properties .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step pathways. The synthesis of related quinoline derivatives has been reported in the literature . These methods include one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), and various other reactions .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system containing a quinoline nucleus . This nucleus is an important class of heterocyclic bioactive natural products and pharmaceuticals .Chemical Reactions Analysis
Quinoline derivatives participate in both electrophilic and nucleophilic substitution reactions . They have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures . They are generally characterized by their aromaticity, heterocyclic nature, and the presence of functional groups .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of derivatives structurally related to 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves catalytic reduction and interaction with aldehydes and ketones. For instance, the synthesis of 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and related compounds utilizes similar techniques (Coutts & El-Hawari, 1977).
- Crystal Structure Analysis : Detailed crystal structure analysis has been conducted for compounds like ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, providing insights into their molecular conformations (Xiang, 2004).
Potential Biological Activities
- Antimicrobial Properties : Certain pyrazolo[3,4-b]quinoline derivatives, which include structures akin to this compound, have been investigated for their antimicrobial properties (El-Sayed & Aboul‐Enein, 2001).
- Antioxidant Capabilities : The antioxidant potential of pyrazolo[4,3-c]quinoline-3,4-diones, closely related to the compound , has been explored, indicating potential for oxidative stress mitigation (Tomassoli et al., 2016).
Supramolecular Chemistry and Materials Science
- Electroluminescent Properties : Derivatives of pyrazolo[3,4-b]quinolines have been studied for their use in electroluminescent devices, suggesting potential applications in materials science and electronics (Chaczatrian et al., 2004).
- Molecular and Supramolecular Structures : Research into the molecular and supramolecular structures of pyrazolo[3,4-b]quinoline derivatives highlights the diversity of bonding patterns and structural arrangements, which is essential for the design of new materials (Kumara et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of quinoline derivatives involve the design and synthesis of new derivatives with enhanced biological activities . This includes the development of drugs against numerous diseases including cancer . The goal is to design and develop new pharmaceutical compounds that combine chemistry and pharmacology .
Properties
IUPAC Name |
8-ethyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-2-16-11-12-22-20(13-16)24-21(15-25-22)23(17-7-4-3-5-8-17)26-27(24)18-9-6-10-19(14-18)28(29)30/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVHHEHKOAWINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2430872.png)
![7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)



![2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide](/img/structure/B2430880.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2430883.png)
![2-chloro-1-[1-(1,1-dioxidotetrahydrothien-3-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2430884.png)
![(E)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430887.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2430888.png)

methanamine](/img/structure/B2430891.png)

![3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2430893.png)
